Indole-3-carboxylic acid

概要

説明

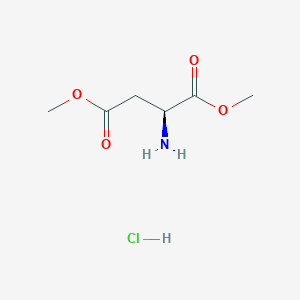

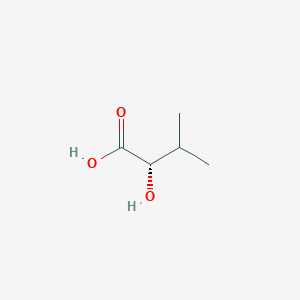

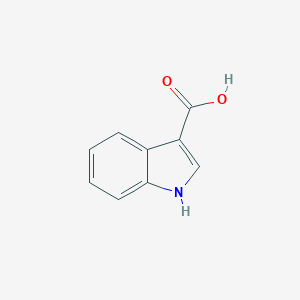

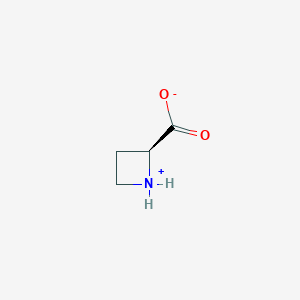

インドール-3-カルボン酸は、インドールファミリーに属する重要なヘテロ環状化合物です。インドール環の3位にカルボキシル基が結合しているのが特徴です。

合成経路と反応条件:

フィッシャーインドール合成: インドール-3-カルボン酸を合成する一般的な方法の1つに、フィッシャーインドール合成があります。

ワンポットカスケード法: 別のアプローチとして、イサチンとジメチルスルホキシド(DMSO)を用いた堅牢なワンポットカスケード法があります。

工業的製造方法:

反応の種類:

酸化: インドール-3-カルボン酸は、酸化反応を受けて様々な酸化された誘導体を生成することができます。

還元: 還元反応によって、インドール-3-カルボン酸は対応するアルコールまたはアミン誘導体に変化させることができます。

置換: この化合物は、カルボキシル基が他の官能基で置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換試薬: 様々なハロゲン化剤と求核剤を置換反応に使用することができます。

生成される主な生成物:

酸化誘導体: インドール-3-カルバルデヒドやインドール-3-カルボン酸エステルなどの生成物。

還元誘導体: インドール-3-メタノールやインドール-3-エチルアミンなどの生成物。

置換誘導体: 使用した試薬に応じて、様々な置換インドール。

作用機序

インドール-3-カルボン酸の作用機序は、様々な分子標的や経路との相互作用に関与しています。

6. 類似の化合物との比較

インドール-3-カルボン酸は、他の類似の化合物と比較することで、その独自性を強調することができます。

インドール-3-酢酸:

インドール-3-カルビノール: この化合物は、顕著な抗癌作用を持つインドールの別の誘導体ですが、その作用機序や具体的な用途は異なります.

類似の化合物のリスト:

- インドール-3-酢酸

- インドール-3-カルビノール

- インドール-3-カルバルデヒド

インドール-3-カルボン酸は、その多様な用途とユニークな化学的性質により、様々な研究分野や産業において貴重な化合物となっています。

生化学分析

Biochemical Properties

Indole-3-carboxylic acid is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with various enzymes and proteins, including ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 . These interactions play a vital role in the biosynthesis of this compound derivatives .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the biosynthesis of indole-3-acetic acid, which is a key player in plant growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. CYP71B6, for example, converts indole-3-acetonitrile into this compound, thereby releasing cyanide .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is part of the biosynthetic pathway of indole-3-acetic acid .

科学的研究の応用

インドール-3-カルボン酸は、科学研究において幅広い用途を持っています。

類似化合物との比較

- Indole-3-acetic acid

- Indole-3-carbinol

- Indole-3-carbaldehyde

Indole-3-carboxylic acid stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.

特性

IUPAC Name |

1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAKOBLIOCQGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227886 | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-50-6 | |

| Record name | Indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of indole-3-carboxylic acid?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Spectroscopic data for this compound includes:* Mass Spectrometry: m/e (percent relative intensity) 161 (100), 144 (87), 116 (27) []* Nuclear Magnetic Resonance (NMR): δ (DMSO-d6) 7.33 (m, 3H), 8.01 (m, 3H), 11.77 (s, 1H, COOH) []* Infrared (IR) Spectroscopy: (KBr disk) cm-1, 2,500-3,000, 1,740, 1,410, 1,305, 1,230, 1,218, 1,128, 1,105 []* Ultraviolet-Visible (UV-Vis) Spectroscopy: λmax (95% ethanol) nm (ε), 215 (3.12 × 104), 282 (9.95 × 103), 290 (9.47 × 103) []

Q3: How does the presence of halogen atoms affect the crystal structure of this compound?

A3: Studies have shown that halogen atom substitution (F, Cl, Br) at different positions on the this compound molecule significantly impacts its crystal structure. This influence extends to the molecular π⋯π stacking motifs and the types of intermolecular interactions observed. []

Q4: Are there any computational studies on the acidity of this compound?

A4: Yes, ab initio molecular orbital and DFT calculations have been conducted to determine the gas-phase and aqueous phase acidities of this compound. These calculations, coupled with experimental data from Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, demonstrate that this compound acts as an NH acid in the gas phase and an OH acid in aqueous solution. []

Q5: What is the role of this compound in plant defense mechanisms?

A5: this compound is a key metabolite in the defense response of plants, particularly in cruciferous species like Arabidopsis thaliana. It serves as a precursor for the biosynthesis of various indolic defense metabolites, including the phytoalexin camalexin, and derivatives of indole-3-carbaldehyde (ICHO) and this compound (ICOOH). These compounds are produced in response to pathogen attacks and contribute to plant immunity. [, , ]

Q6: How does this compound contribute to callose priming in plants?

A6: Studies using Arabidopsis thaliana have shown that this compound can induce resistance against the fungal pathogen Plectosphaerella cucumerina. This resistance is linked to the priming of callose accumulation, a plant defense mechanism. The process involves an increase in abscisic acid (ABA) levels, activation of starch amylase (BAM1), and enhanced vesicular trafficking, ultimately leading to faster and stronger callose deposition at the infection site. [, ]

Q7: Does this compound have any potential in cancer treatment?

A7: Research suggests that this compound can enhance the anti-cancer potency of doxorubicin in colorectal cancer cells. This effect is mediated by the induction of cellular senescence, a state of permanent growth arrest, leading to inhibited cell proliferation and tumor growth suppression. []

Q8: What are some methods for synthesizing this compound derivatives?

A8: Various methods exist for synthesizing this compound derivatives, including:* From Benzyloxyindoles: This procedure involves converting benzyloxyindoles to their corresponding 1- and 3-carbethoxy derivatives, followed by alkaline hydrolysis and debenzylation to obtain the desired hydroxyindole-3-carboxylic acids. []* Decarboxylation of Indole-3-carboxylic Acids: This method utilizes acidic conditions or basic conditions with a catalyst like K2CO3 or promoter like acetonitrile to remove the carboxyl group from indole-3-carboxylic acids, yielding the corresponding indoles. [, ]* Palladium-Catalyzed Decarboxylative ortho-Amidation: This approach employs a palladium catalyst and isothiocyanates to achieve ortho-amidation of indole-3-carboxylic acids, resulting in the formation of indole-2-amides. This method exploits the deciduous directing group nature of the carboxyl functionality. []* Gold(III)-Catalyzed Decarboxylative C3-Benzylation: This strategy utilizes a gold(III) catalyst and benzylic alcohols to facilitate the decarboxylative coupling of indole-3-carboxylic acids, leading to the formation of 3-benzylindoles. This reaction proceeds efficiently in water, generating CO2 and water as byproducts. []* Prototropic Generation of Dipoles: This method involves reacting imines of (2-aminophenyl)acetic acid under mild conditions to obtain 2-substituted indole-3-carboxylic acids. The cyclisation mechanism is thought to involve a 1,5-dipole. []* Palladium(0)-Catalyzed Intramolecular α-Arylation: This method utilizes a palladium catalyst and potassium phenoxide to promote intramolecular α-arylation of β-(2-iodoanilino) esters, providing a valuable route to this compound ester derivatives. []

Q9: Can indole-3-carboxylic acids act as a directing group in organic synthesis?

A9: Yes, the carboxyl group in indole-3-carboxylic acids can act as a deciduous directing group. This property has been exploited in palladium-catalyzed ortho-amidation reactions, where the carboxyl group directs the reaction to the ortho position and is subsequently removed. []

Q10: How is this compound metabolized in mammals?

A10: In goats and mice, this compound is primarily metabolized through the formation of mono- and dihydroxy-3-methyloxindoles, followed by conjugation with glucuronic acid or sulfate. [] In rats, it is partially excreted unchanged and reduced to this compound, which is then excreted along with its glucuronide. []

Q11: Are there any known drug interactions with this compound?

A11: While specific drug interactions haven't been extensively studied for this compound itself, its structural similarity to other indole derivatives suggests potential interactions with drugs metabolized by cytochrome P450 enzymes. Further research is needed to determine the extent and clinical relevance of such interactions.

Q12: What are the potential biomarkers related to this compound metabolism?

A12: While research on specific biomarkers associated with this compound is ongoing, its role in tryptophan metabolism and involvement in pathways related to plant defense and mammalian detoxification suggests potential biomarkers within these areas. Further investigation could explore the use of this compound levels and its metabolites as potential indicators of disease states or treatment efficacy in both plants and animals.

Q13: Is this compound toxic?

A13: While generally considered safe at low concentrations, comprehensive toxicity data for this compound is limited. Further research is needed to evaluate its potential toxicity, particularly at higher doses and with prolonged exposure.

Q14: How do structural modifications of this compound affect its biological activity?

A14: The biological activity of this compound can be modulated by structural modifications. For instance, introducing a halogen atom at the 6-position increases its herbicidal activity as a potential antagonist of the auxin receptor protein TIR1. [] Additionally, replacing the carboxylic acid with an ester or amide group can significantly alter its interaction with biological targets, as seen in the development of 5-HT4 receptor agonists with potent antinociceptive activity. []

Q15: What analytical methods are commonly employed to detect and quantify this compound?

A15: Several analytical techniques are used to identify and quantify this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify this compound and its derivatives from complex mixtures. [, ]* Thin-Layer Chromatography (TLC): TLC is a simple and versatile technique for separating and identifying this compound and its metabolites. [, ]* Mass Spectrometry (MS): MS techniques, particularly when coupled with chromatographic methods like HPLC (LC-MS) or gas chromatography (GC-MS), are highly sensitive and specific for identifying and quantifying this compound and its metabolites in various matrices. [, , ]* Electrochemical Methods: Electrochemical techniques, such as differential pulse voltammetry, can be employed for sensitive and selective detection of this compound using modified electrodes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B555076.png)